盐酸1-(2-氨基乙基)吡咯烷-2-酮

描述

The compound "1-(2-Aminoethyl)pyrrolidin-2-one hydrochloride" is a derivative of pyrrolidinone, which is a lactam of gamma-aminobutyric acid (GABA). This compound is of interest due to its potential applications in pharmaceuticals and as a building block in organic synthesis. The papers provided discuss various synthetic methods and properties of related pyrrolidinone derivatives, which can offer insights into the synthesis, structure, and reactivity of "1-(2-Aminoethyl)pyrrolidin-2-one hydrochloride".

Synthesis Analysis

The synthesis of pyrrolidinone derivatives can be achieved through various methods. For instance, the domino reactions of arylamines, methyl propiolate, aromatic aldehydes, and substituted acetonitriles with triethylamine as a base catalyst can lead to the formation of functionalized 2-aminohydropyridines and 2-pyridinones . Another approach involves the reaction of 2-chlorochromone with α-amino ketones in ethanol/triethylamine, followed by treatment with acetic acid/pyrrolidine to yield benzopyrano[2,3-b]pyrrol-4(1H)-ones . Additionally, a six-step sequence has been reported for the synthesis of 4-(aminomethyl)-1-aryl-2-pyrrolidinones, which are monoamine oxidase B inactivators . These methods highlight the versatility of synthetic routes available for constructing pyrrolidinone frameworks.

Molecular Structure Analysis

The molecular structure of pyrrolidinone derivatives is characterized by the presence of a five-membered lactam ring. The substitution pattern on this ring can significantly influence the compound's properties and reactivity. For example, the introduction of an aminoethyl group can provide sites for further functionalization or interaction with biological targets. The crystal structures of some derivatives, such as those obtained from reactions with tetracyanoquinodimethane (TCNQ), exhibit inter- and intramolecular hydrogen bonding, leading to supramolecular structures with interesting properties like fluorescence and second harmonic generation .

Chemical Reactions Analysis

Pyrrolidinone derivatives can participate in a variety of chemical reactions due to their reactive sites. For instance, the active carbonyl group in 3-hydroxy-3-pyrrolin-2-ones can interact with nucleophiles, and the presence of acyl and ethoxycarbonyl groups allows for the formation of various condensed systems . The reactivity of these compounds can be harnessed to create a wide range of products with potential biological activity or as intermediates in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidinone derivatives are influenced by their molecular structure. These compounds generally exhibit high stability and reactivity, which can be attributed to the lactam ring and substituents. The presence of amino groups can lead to the formation of salts, such as hydrochlorides, which can affect solubility and reactivity. The thermal stability of these compounds is also noteworthy, as some derivatives show good thermal stabilities, which is beneficial for their potential applications .

科学研究应用

Pyrrolidin-2-one in Drug Discovery

- Application Summary: The five-membered pyrrolidine ring, a component of pyrrolidin-2-one, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . This interest is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

- Methods of Application: The review discusses two main synthetic strategies: ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .

- Results/Outcomes: The review reports bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives .

Biological Importance of Pyrrolone and Pyrrolidinone Derivatives

- Application Summary: Pyrrolones and pyrrolidinones, which include pyrrolidin-2-one, are five-membered heterocycles and are versatile lead compounds for designing powerful bioactive agents . They induce prominent pharmaceutical effects, leading researchers to synthesize various pyrrolone and pyrrolidinone derivatives .

- Methods of Application: The review discusses numerous methods for the synthesis of pyrrolones and pyrrolidinones, offering a great scope in the field of medicinal chemistry .

- Results/Outcomes: These compounds have diverse biological activities like antimicrobial, anti-inflammatory, anticancer, antidepressant, anticonvulsant, etc .

Synthesis of Various Alkaloids and Unusual β-Amino Acids

- Application Summary: Pyrrolidin-2-ones have been used in the synthesis of various alkaloids and unusual β-amino acids such as statin and its derivatives .

- Results/Outcomes: The outcomes include the successful synthesis of various alkaloids and unusual β-amino acids .

Development of Novel Methods of Synthesis

- Application Summary: The presence of a pyrrol-2-one fragment in drugs and natural compounds has gained significant attention in the development of novel methods of their synthesis .

- Results/Outcomes: The outcomes include the development of novel methods for the synthesis of compounds containing a pyrrol-2-one fragment .

Pyrrolidin-2-one in Biological Activities

- Application Summary: Pyrrolones and pyrrolidinones, including pyrrolidin-2-one, have diverse biological activities like antimicrobial, anti-inflammatory, anticancer, antidepressant, anticonvulsant, etc .

- Results/Outcomes: These compounds have shown significant biological activities in various tests .

Pyrrolidin-2-one in Industrial Applications

- Application Summary: The presence of a pyrrol-2-one fragment in drugs and natural compounds has gained significant attention in the development of novel methods of their synthesis .

- Results/Outcomes: The outcomes include the development of novel methods for the synthesis of compounds containing a pyrrol-2-one fragment .

安全和危害

属性

IUPAC Name |

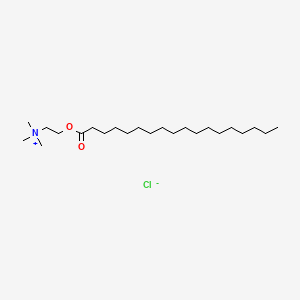

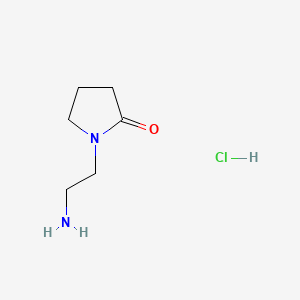

1-(2-aminoethyl)pyrrolidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O.ClH/c7-3-5-8-4-1-2-6(8)9;/h1-5,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDISFSCSRZPYDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

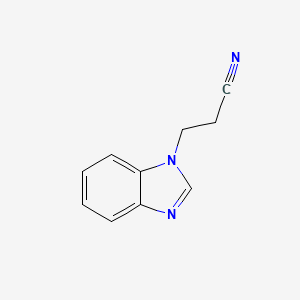

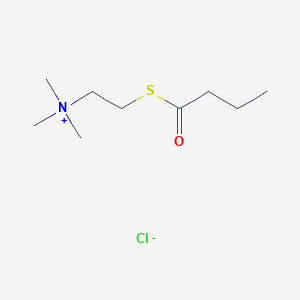

C1CC(=O)N(C1)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80239174 | |

| Record name | 2-Pyrrolidinone, 1-(2-aminoethyl)-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80239174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Aminoethyl)pyrrolidin-2-one hydrochloride | |

CAS RN |

92885-03-5 | |

| Record name | 2-Pyrrolidinone, 1-(2-aminoethyl)-, monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092885035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pyrrolidinone, 1-(2-aminoethyl)-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80239174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。